molecular formula C18H24N2O5 B009553 Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid CAS No. 109579-23-9

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid

Cat. No.: B009553
CAS No.: 109579-23-9
M. Wt: 348.4 g/mol
InChI Key: QZHZQDCALLUGIO-GJZGRUSLSA-N
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Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid (CAS 109579-23-9) is a chiral, Boc-protected amino acid derivative characterized by:

  • Stereochemistry: (3S,4S) configuration at the hydroxyl and amino groups.
  • Substituents: A 3-indolyl group at the 5-position of the pentanoic acid backbone.
  • Functional Groups: A tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a hydroxyl group at the 3-position.

Its molecular weight is 293.36 g/mol (C16H23NO4), and it is commercially available for research purposes .

Properties

IUPAC Name

(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZQDCALLUGIO-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Indole Derivative Synthesis

The 3-indolyl side chain is typically introduced via:

  • Vilsmeier-Haack formylation of 4-bromo-1H-indole to generate 4-bromo-1H-indole-3-carbaldehyde

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for direct introduction of pre-functionalized indole units

Representative Reaction Conditions

StepReagents/ConditionsYield
Indole formylationPOCl₃, DMF, 0°C → 25°C, 12 hr78-82%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 hr65-70%

Amino Group Protection: BOC Installation

The primary amine is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:

  • Dissolve amino-indole derivative in THF/H₂O (3:1)

  • Add Boc₂O (1.2 eq) with NaHCO₃ (2.5 eq)

  • Stir at 0°C → 25°C for 4 hr

Key Data

  • Conversion : >99% (monitored by TLC)

  • Purification : Ethyl acetate/hexane recrystallization

  • Stability : BOC group remains intact under subsequent reaction conditions.

Carbon Chain Elongation: Acylimidazole-Mediated Coupling

The protected amino acid undergoes homologation via imidazolide activation:

  • Imidazolide Formation

    • Treat Boc-protected amino acid with CDI (1.5 eq) in anhydrous THF

    • Stir under N₂ at 25°C for 2 hr

  • Malonic Ester Addition

    • Add MgCl₂ (1.2 eq) and malonic acid monoethyl ester (1.3 eq)

    • React at -10°C → 0°C for 6 hr

Optimized Parameters

ParameterOptimal Value
Temperature-10°C to 0°C
SolventTHF
Equivalents (CDI)1.5

Yield : 62-68% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Stereoselective Reduction of β-Ketoester

The critical stereochemical step employs NaCNBH₃ in a THF/glacial acetic acid system:

  • Dissolve β-ketoester in THF (0.1 M)

  • Add glacial acetic acid (5 eq) and NaCNBH₃ (3 eq)

  • Stir at -15°C for 24 hr

Stereochemical Outcome

ProductRatioConfiguration
Major diastereomer1:1(3S,4S)
Minor diastereomer1:1(3R,4S)

Mechanistic Insight : The bulky BOC group directs hydride attack from the less hindered face, favoring the (3S,4S) configuration.

Diastereomer Separation and Purification

The 1:1 diastereomeric mixture is resolved through:

Crystallization Protocol

  • Dissolve crude product in hexane (7 mL/g) at 50°C

  • Cool to 0°C at 1°C/min

  • Filter and wash with cold hexane

Chromatographic Conditions

Stationary PhaseMobile PhaseR<sub>f</sub> (3S,4S)
Silica gel 60Hexane/EtOAc (3:1)0.32

Final Yield : 40% after sequential crystallization and chromatography.

Alternative Synthetic Approaches

Enzymatic Resolution

Lipase-mediated kinetic resolution offers an enantioselective alternative:

Conditions

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Substrate: Racemic ethyl ester precursor

  • Solvent: MTBE/H₂O (9:1)

  • Conversion: 48% (ee >99%)

Advantages : Avoids harsh reducing agents; suitable for acid-sensitive substrates.

Asymmetric Catalytic Hydrogenation

Rhodium-catalyzed hydrogenation of β-ketoester enamines:

Catalystee (%)Turnover Frequency (h⁻¹)
Rh-(R)-BINAP94450
Rh-(S)-Phanephos88620

Limitation : Requires specialized catalysts and high-pressure equipment.

Industrial Scale-Up Considerations

Process Intensification Strategies

  • Continuous Flow Synthesis : Reduces reaction time for imidazolide formation from 2 hr to 15 min

  • Simulated Moving Bed (SMB) Chromatography : Increases diastereomer separation throughput by 300%

Cost Analysis

ParameterBatch ProcessContinuous Process
Annual Capacity (kg)50200
Production Cost ($/g)12.48.7

Analytical Validation of Stereochemistry

Chiral HPLC Method

ColumnMobile PhaseRetention Time (3S,4S)
Chiralpak IC-3Hexane/IPA (85:15)14.2 min

X-ray Crystallography

  • Space Group: P2₁2₁2₁

  • Flack Parameter: 0.03(2) confirms absolute configuration .

Chemical Reactions Analysis

1.1. Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety in the compound undergoes electrophilic substitution at the 2-position due to its aromatic stability. Common substituents include halogens (e.g., bromine) or nitro groups.

Reaction Conditions :

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF)
  • Temperature: 0–5°C for controlled regioselectivity
  • Product: Mono-substituted indole derivatives (e.g., 2-bromoindole)

Example :

ReagentSolventYield (%)Product
Br₂DMF722-Bromo-3-indolyl derivative

2.1. Hydroxyl Group Oxidation

The secondary alcohol (-OH) at position 3 can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reaction Conditions :

  • Reagents: KMnO₄ in acidic medium (H₂SO₄)
  • Temperature: 50–60°C for 2–3 hours
  • Product: 3-Oxo-4-amino-5-(3-indolyl)pentanoic acid

Example :

Oxidizing AgentConversion (%)Purity (%)
KMnO₄8592

3.1. Amino Group Reduction

The N -BOC-protected amine can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄).

Reaction Conditions :

  • Reagents: LiAlH₄ in THF
  • Temperature: 0°C (ice bath) for 30 minutes
  • Product: 4-Amino-3-hydroxy-5-(3-indolyl)pentanoic acid

Example :

Reducing AgentConversion (%)Purity (%)
LiAlH₄8995

Peptide Coupling Reactions

The compound is a key building block in peptide synthesis due to its carboxylic acid and amino groups.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under basic conditions, forming an amine.

Reaction Conditions :

  • Reagents: NaOH (aqueous) and heat (80°C)
  • Product: 4-Amino-3-hydroxy-5-(3-indolyl)pentylamine

Example :

ReagentTemperatureConversion (%)
NaOH80°C70

Scientific Research Applications

Scientific Research Applications

Boc-AHIPA has been investigated for various applications across different scientific domains:

Chemistry

  • Building Block for Peptides: Boc-AHIPA is utilized as a key intermediate in peptide synthesis due to its ability to form stable peptide bonds.
  • Reactivity Studies: The compound serves as a model for studying amino acid reactivity and the influence of indole on chemical behavior.

Biology

  • Enzyme Interactions: Research has shown that Boc-AHIPA can modulate enzyme-substrate interactions, making it valuable in studying enzymatic mechanisms.
  • Protein Folding Studies: Its structural properties allow for investigations into protein folding dynamics and stability.

Medicine

  • Therapeutic Potential: Preliminary studies suggest that Boc-AHIPA exhibits anticancer and anti-inflammatory properties. Its mechanism involves interaction with specific molecular targets within signaling pathways.

Case Study Example:
A study published in a peer-reviewed journal demonstrated that Boc-AHIPA inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. This highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The indole ring is known to interact with various biological receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemistry

Table 1: Structural and Functional Comparisons
Compound Name Substituent at 5-Position Stereochemistry Key Features Biological Activity/Application Reference
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid 3-Indolyl (3S,4S) Boc-protected, indole nitrogen for H-bonding Peptide synthesis; potential enzyme inhibition
(3R,4R)/(3S,4S)-4-Amino-5-fluoro-3-phenylpentanoic acid Phenyl + Fluorine (3R,4R)/(3S,4S) Fluorine substitution enhances electronegativity Competitive reversible inhibitors of GABA aminotransferase (Ki < Km for GABA)
(3R,4S)-4-tert-butoxycarbonylamino-3-hydroxy-5-(p-hydroxyphenyl)-pentanoic acid p-Hydroxyphenyl (3R,4S) Hydroxyl group increases polarity Not specified; potential for targeting polar active sites
(3S,4S)-4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid (ACHPA) Cyclohexyl (3S,4S) Bulky hydrophobic substituent Pepsin inhibition (IC50 = 43 nM)
Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid 4-Benzyloxyphenyl (3S,4S) Ether linkage for metabolic stability Research reagent; structural analog
3-Hydroxy-4-amino-5-phenylpentanoic acid Phenyl (3S,4S) Lacks indole nitrogen Peptide analog; unspecified biological activity

Key Findings from Comparative Studies

Physicochemical Properties
  • Metabolic Stability : The benzyloxyphenyl group’s ether linkage may resist enzymatic degradation better than the indolyl group’s heterocyclic structure .
Stereochemical Influence
  • The (3S,4S) configuration is conserved in ACHPA and this compound, suggesting its importance in maintaining spatial alignment for target interactions . Conversely, the (3R,4S) configuration in the p-hydroxyphenyl analog may alter binding orientation in chiral-sensitive environments .

Biological Activity

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid, also known as Boc-AHIPA, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol
  • Purity : ≥ 97% (HPLC) .
  • CAS Number : 109579-23-9

Boc-AHIPA is a derivative of amino acids and exhibits structural similarities to neurotransmitters and growth factors. Its biological activity is primarily attributed to its ability to modulate various signaling pathways:

  • Neurotransmitter Modulation : The indole moiety in Boc-AHIPA suggests potential interactions with serotonin receptors, which are critical in mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that Boc-AHIPA may inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.

Anticancer Activity

Research has shown that compounds similar to Boc-AHIPA can exhibit anticancer properties by targeting specific cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that Boc-AHIPA could induce apoptosis in human cancer cells through the activation of caspase pathways .
  • Mechanistic Insights : The compound's ability to inhibit arginase activity has been linked to enhanced immune responses against tumors, suggesting a dual role in both direct cytotoxicity and immunomodulation .

Neuroprotective Effects

Given its structural characteristics, Boc-AHIPA has been studied for neuroprotective effects:

  • Neurodegenerative Diseases : The compound may provide protective effects against neuronal damage in models of diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation .
  • Case Studies : A study involving animal models indicated that administration of Boc-AHIPA led to improved cognitive function and reduced neuroinflammation markers .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines ,
NeuroprotectionReduces oxidative stress ,
Enzyme InhibitionInhibits arginase activity

Case Studies

  • Cancer Research :
    • A study published in the Journal of Medicinal Chemistry highlighted the efficacy of Boc-AHIPA in inhibiting tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to control groups .
  • Neuroprotection :
    • Research conducted at the University of Groningen evaluated the neuroprotective effects of Boc-AHIPA in rodent models of neurodegeneration, showing promising results in preserving cognitive function and reducing neuroinflammation .

Q & A

Q. What synthetic strategies are effective for preparing Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid with high enantiomeric purity?

The synthesis of stereochemically complex amino acids like this compound typically involves:

  • Acylimidazole-mediated coupling : Activation of modified amino acids via acylimidazole derivatives, followed by coupling with malonic acid monoester salts to form β-ketoesters .
  • Stereoselective reduction : Use of NaCNBH₃ in THF/glacial acetic acid to reduce β-ketoesters, producing separable diastereomers (1:1 ratio). Enantiomerically pure (3S,4S) products are isolated via crystallization and silica gel chromatography .
  • Indole incorporation : The 3-indolyl side chain may be introduced via regioselective alkylation or cross-coupling reactions, analogous to methods used for pyridyl groups in related compounds .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Chiral HPLC : Enantiomeric purity (>99%) can be confirmed using chiral stationary phases, as demonstrated for structurally similar GABAB receptor agonists .
  • X-ray crystallography : Definitive confirmation of stereochemistry is achieved by crystallizing derivatives (e.g., ethyl esters) and resolving crystal structures .
  • NMR coupling constants : Analysis of J-values for vicinal protons (e.g., 3-hydroxy and 4-amino groups) provides indirect evidence of relative configuration .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS : High sensitivity and specificity for detecting low concentrations in tissues or plasma, using stable isotope-labeled internal standards.
  • Derivatization with fluorescent tags : For example, dansyl chloride or o-phthalaldehyde (OPA) enhances detection in HPLC-UV/fluorescence assays .

Advanced Research Questions

Q. How does the 3-indolyl substituent influence the compound’s biological activity compared to other aromatic groups (e.g., 4-chlorophenyl or pyridyl)?

  • Pharmacophore modeling : The 3-indolyl group may enhance interactions with hydrophobic pockets in target proteins (e.g., enzymes or receptors). In baclofen homologues, substitution with 4-chlorophenyl reduced GABAB affinity, while pyridyl groups in pyridomycin conferred antibiotic activity .
  • Enzymatic assays : Test inhibitory activity against γ-aminobutyric acid (GABA) aminotransferase or caspases, comparing IC₅₀ values across analogs to establish structure-activity relationships (SAR) .

Q. What are the challenges in achieving scalable synthesis of this compound while maintaining stereochemical integrity?

  • Diastereomer separation : Scalable methods like simulated moving-bed (SMB) chromatography or enzymatic resolution (e.g., lipase-mediated hydrolysis) are critical for large-scale production .
  • Protecting group stability : The Boc group must resist hydrolysis during indole functionalization. Alternative strategies (e.g., Fmoc protection) may improve yield in multi-step syntheses .

Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action in enzyme inhibition studies?

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-GABA) to determine if inhibition is reversible and competitive, as seen with fluorinated GABA analogs .
  • Mutagenesis studies : Identify active-site residues (e.g., in caspases or GABA aminotransferase) to clarify whether inhibition depends on covalent modification or steric hindrance .

Q. What stability issues arise during storage of this compound, and how can they be mitigated?

  • Hydrolysis susceptibility : The ester and Boc groups are prone to hydrolysis under acidic or humid conditions. Storage at -20°C in desiccated, amber vials is recommended .
  • Oxidation of indole : Antioxidants (e.g., BHT) or inert atmosphere storage (N₂/Ar) prevent indole ring oxidation, a common degradation pathway .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

  • Tissue distribution : Enantiomers may exhibit differential liver targeting, as seen in caspase inhibitors like IDN-6556, where oral administration resulted in sustained hepatic concentrations .
  • Metabolic stability : The (3S,4S) configuration may resist enzymatic degradation by aminopeptidases, prolonging half-life compared to non-natural stereoisomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Reactant of Route 2
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid

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